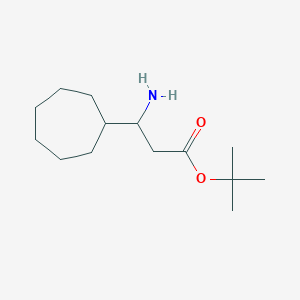

Tert-butyl 3-amino-3-cycloheptylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

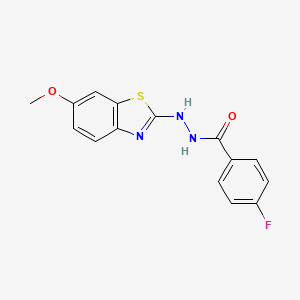

Tert-butyl 3-amino-3-cycloheptylpropanoate is a unique chemical compound with the linear formula C14H27NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acids from tert-butanol has been developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-amino-3-cycloheptylpropanoate is represented by the linear formula C14H27NO2 .Chemical Reactions Analysis

The tert-butyl group has a unique reactivity pattern due to its crowded nature. It is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .Mechanism of Action

Safety and Hazards

Future Directions

The use of tert-butyl group in chemical transformations, its relevance in nature, and its implications in biosynthetic and biodegradation pathways are areas of ongoing research . The development of safe and efficient methods for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol is a promising direction .

properties

IUPAC Name |

tert-butyl 3-amino-3-cycloheptylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)10-12(15)11-8-6-4-5-7-9-11/h11-12H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINREHSCACWUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1CCCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-cycloheptylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)

![(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2487953.png)

![5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B2487955.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)

![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)